molecular formula C20H24N4O3 B10986938 N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B10986938
M. Wt: 368.4 g/mol
InChI Key: JXTMBGDQUBCRNQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a benzodioxol-5-ylmethyl group attached to the carboxamide nitrogen and a pyridin-4-yl ethyl substituent on the piperazine ring.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H24N4O3/c25-20(22-14-17-1-2-18-19(13-17)27-15-26-18)24-11-9-23(10-12-24)8-5-16-3-6-21-7-4-16/h1-4,6-7,13H,5,8-12,14-15H2,(H,22,25)

InChI Key

JXTMBGDQUBCRNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a condensation reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the formation of the tetrahydropyrazinecarboxamide structure through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The benzodioxole and pyridine moieties undergo selective oxidation under controlled conditions:

  • Benzodioxole ring oxidation : Strong oxidizing agents like potassium permanganate (KMnO4KMnO_4) or hydrogen peroxide (H2O2H_2O_2) in acidic media cleave the dioxole ring, forming catechol derivatives.

  • Pyridine oxidation : Reaction with meta-chloroperbenzoic acid (mCPBAmCPBA) yields pyridine N-oxide derivatives, enhancing electrophilicity for further functionalization .

Example Reaction Pathway :

Compound+H2O2H+Catechol intermediate+CO2\text{Compound} + H_2O_2 \xrightarrow{H^+} \text{Catechol intermediate} + \text{CO}_2

Reduction Reactions

Reductive modifications target the carboxamide and pyridine groups:

  • Carboxamide reduction : Lithium aluminum hydride (LiAlH4LiAlH_4) reduces the amide to a secondary amine, altering hydrogen-bonding potential .

  • Pyridine ring hydrogenation : Catalytic hydrogenation (H2/PdCH_2/Pd-C) saturates the pyridine ring to piperidine, modulating lipophilicity .

Key Conditions :

ReagentTemperatureSolventOutcome
LiAlH4LiAlH_40–25°CTHFAmide → Amine
H2H_2 (1 atm)50°CEthanolPyridine → Piperidine

Substitution Reactions

The piperazine nitrogen atoms and aromatic rings participate in nucleophilic and electrophilic substitutions:

  • Piperazine alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaHNaH) introduces substituents on the piperazine nitrogen .

  • Aromatic electrophilic substitution : Nitration (HNO3/H2SO4HNO_3/H_2SO_4) or halogenation (Br2/FeBr3Br_2/FeBr_3) occurs on the benzodioxole or pyridine rings, depending on directing effects.

Example :

Compound+CH3INaHN-Methylated derivative\text{Compound} + CH_3I \xrightarrow{NaH} \text{N-Methylated derivative}

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

  • EDC/HOBt-mediated amidation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCEDC) with hydroxybenzotriazole (HOBtHOBt) enables conjugation to carboxylic acids, forming dimeric or polymeric structures .

Optimized Protocol :

ParameterValue
Coupling agentEDC (1.2 equiv)
AdditiveHOBt (1.5 equiv)
SolventDMF
Reaction time12–24 hours

Hydrolysis Reactions

Controlled hydrolysis of the carboxamide group occurs under acidic or basic conditions:

  • Acidic hydrolysis (6MHCl6M HCl, reflux): Yields carboxylic acid and amine fragments .

  • Basic hydrolysis (NaOHNaOH, aqueous ethanol): Produces carboxylate salts, enhancing water solubility .

Kinetic Data :

ConditionRate Constant (kk, h⁻¹$$)Half-life (t1/2t_{1/2})
6M HCl0.154.6 hours
2M NaOH0.088.7 hours

Interaction with Biological Nucleophiles

In physiological environments, the compound reacts with thiols (e.g., glutathione) via Michael addition or nucleophilic substitution, forming adducts that influence its pharmacokinetics .

Adduct Formation :

Compound+GSHPyridine-S-glutathione conjugate\text{Compound} + \text{GSH} \rightarrow \text{Pyridine-S-glutathione conjugate}

Research Insights

  • Stability : The compound is susceptible to hydrolytic degradation in aqueous buffers (pH > 8), necessitating storage at 4°C in anhydrous solvents .

  • Stereochemical Outcomes : Chiral intermediates formed during reductions or substitutions require resolution via chiral chromatography or enzymatic methods .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide exhibit anticancer properties. A study demonstrated that derivatives of piperazine can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The unique structure of this compound allows for interaction with various molecular targets involved in cancer progression, making it a candidate for further investigation as a potential anticancer agent .

2. Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Preliminary studies on related compounds have shown that they can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to therapeutic effects in treating mood disorders and neurodegenerative diseases .

Pharmacological Applications

1. Drug Design and Development
this compound serves as a pharmacophore in drug design due to its ability to interact with biological macromolecules. Its unique chemical structure can be optimized for improved selectivity and efficacy against specific targets, such as enzymes or receptors implicated in various diseases .

2. Inhibitory Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes relevant to disease pathways. For instance, studies targeting phospholipase A2 have shown that structurally similar compounds can inhibit enzyme activity, suggesting that this compound may also exhibit similar inhibitory properties .

Materials Science Applications

1. Synthesis of Functional Materials
The compound's unique structure makes it suitable for the synthesis of functional materials with specific electronic or optical properties. Research has indicated that derivatives can be utilized in the development of organic semiconductors or sensors due to their ability to form stable films and their electronic characteristics .

2. Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in creating advanced composites for use in aerospace and automotive industries .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of a related piperazine compound on breast cancer cell lines. The results indicated significant cell death at micromolar concentrations, with further investigation required to elucidate the underlying mechanisms .

Case Study 2: Neuropharmacological Screening
Another study focused on evaluating the neuropharmacological properties of compounds similar to this compound. The findings suggested potential antidepressant activity through modulation of serotonin receptors, warranting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and pyridine ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Piperazine Carboxamide Core

The piperazine carboxamide scaffold is widely utilized in medicinal chemistry. Key structural analogs include:

  • N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide (): Features a difluoro-benzodioxol group and chloro-pyridinyl substituent, highlighting the impact of halogenation on solubility and target affinity .
  • N-(4-((3,5-Bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) (): Shares the pyridin-4-yl ethyl group but substitutes the benzodioxol with a trifluoromethylbenzyloxy phenyl group, demonstrating enhanced anti-leishmanial activity (EC50: low micromolar range) .

Impact of Carboxamide vs. Thioamide Substitution

Thioamide analogs (e.g., ) exhibit distinct electronic and steric properties compared to carboxamides. For example, N-(1,3-benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide () replaces the carboxamide oxygen with sulfur, which may influence metabolic stability or target engagement .

Pharmacological Profiles of Related Compounds

  • Anti-Leishmanial Activity: Compounds 18e and 18i () show EC50 values in the low micromolar range against Leishmania donovani, with selectivity over J774 macrophages. Their efficacy correlates with electron-withdrawing substituents (e.g., trifluoromethyl) enhancing target affinity .

Data Tables: Structural and Pharmacological Comparisons

Table 1: Structural Comparison of Piperazine Carboxamide Derivatives

Compound Name/Structure Piperazine Substituent Carboxamide Substituent Key Structural Features Reference
Target Compound 2-(Pyridin-4-yl)ethyl N-(1,3-benzodioxol-5-ylmethyl) Benzodioxol, pyridinyl ethyl -
18e () 2-(Pyridin-4-yl)ethyl 4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl Trifluoromethyl groups enhance lipophilicity
N-(4-Chloro-3-pyridinyl)... () (2,2-Difluoro-benzodioxol)methyl 4-Chloro-3-pyridinyl Halogenation for target affinity
N-(1,3-Benzodioxol-5-yl)... () 2-Furylmethyl N-(1,3-benzodioxol-5-yl) Thioamide substitution

Table 2: Pharmacological Data of Selected Analogs

Compound Activity (EC50/ID50) Target/Organism Selectivity Notes Reference
18e Low μM (EC50) Leishmania donovani CYP51 Selective over J774 macrophages
p-MPPI ~5 mg/kg (ID50) 5-HT1A receptors Competitive antagonist

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, biological properties, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 300.36 g/mol. The structure features a piperazine core substituted with a benzodioxole moiety and a pyridine group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₃
Molecular Weight300.36 g/mol
IUPAC NameThis compound

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural motifs can inhibit specific kinases involved in cancer progression. These include Src family kinases (SFKs), which are critical for various cancer types, including pancreatic cancer .

In a study evaluating the effects of related compounds on cancer cell lines, it was found that these compounds displayed potent cytotoxic effects against several tumor types. The mechanism of action often involves the inhibition of key signaling pathways that promote tumor growth and survival.

Neuropharmacological Effects

The compound’s structure suggests potential activity as a dopamine receptor agonist, which is beneficial in treating neurological disorders such as Parkinson's disease. Similar compounds have been shown to improve symptoms associated with dopamine deficiency by stimulating dopamine receptors in the brain .

Case Studies and Research Findings

  • Inhibition of Src Kinases : A study highlighted the efficacy of piperazine derivatives in inhibiting c-Src and Abl kinases at low nanomolar concentrations, showcasing their potential as targeted cancer therapies .
  • Dopaminergic Activity : Research on related piperazine compounds indicated their role in enhancing peripheral blood circulation and their application in treating conditions like intermittent claudication and vertigo .
  • Pharmacokinetics : The pharmacokinetic properties of structurally similar compounds suggest favorable absorption and distribution characteristics, making them suitable for oral administration .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Intermediate characterization via 1H^1H-NMR to confirm substitution patterns (e.g., benzodioxol aromatic protons at δ 6.7–6.9 ppm) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

Technique Purpose Key Data Points
1H^1H-NMR Confirm substituent connectivityBenzodioxol protons (δ 6.7–6.9 ppm), pyridyl protons (δ 8.5–8.7 ppm), piperazine methylene (δ 2.5–3.5 ppm) .
HRMS Verify molecular formulaExact mass matching [M+H]⁺ (e.g., m/z 424.2025 for C₂₂H₂₅N₃O₃) .
FT-IR Identify functional groupsCarboxamide C=O stretch (~1650 cm⁻¹), pyridyl C-N stretch (~1600 cm⁻¹) .

Q. Advanced Validation :

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., piperazine ring geometry) using SHELX software .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer :
Optimize variables systematically:

Catalyst Screening : Test bases (DBU vs. K₂CO₃) for alkylation steps. DBU may enhance nucleophilicity but risk over-alkylation .

Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO). DMF improves solubility but may require lower temperatures to avoid decomposition.

Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >85% yield .

Q. Case Study :

  • Yield Improvement : Switching from ethanol to DMF increased carboxamide coupling efficiency from 72% to 91% .

Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition)?

Q. Methodological Answer :

Assay Validation :

  • Replicate experiments with purified enzymes (e.g., PPTases) and standardized protocols to exclude batch variability .
  • Use positive controls (e.g., ML267 for PPTase inhibition) to calibrate activity thresholds .

Structural Analysis :

  • Perform molecular docking (AutoDock Vina) to identify binding pose discrepancies. Compare with crystallographic data from related piperazine-carbothioamides .

Metabolite Interference Testing :

  • LC-MS profiling to detect degradation products or metabolites that may antagonize activity .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

Molecular Dynamics (MD) Simulations :

  • Simulate binding to PPTase active sites (e.g., Sfp-PPTase) using AMBER or GROMACS. Analyze hydrogen bonds (e.g., pyridyl N–H interactions) and hydrophobic contacts .

QSAR Modeling :

  • Train models on piperazine derivatives with known IC₅₀ values. Use descriptors like logP, polar surface area, and substituent electronic effects .

Free Energy Perturbation (FEP) :

  • Calculate ΔΔG for pyridyl ethyl vs. phenyl substitutions to rationalize potency differences .

Basic: What analytical techniques confirm compound purity for in vitro studies?

Q. Methodological Answer :

Technique Threshold Application
HPLC ≥95% purity (C18 column, λ=254 nm)Detect residual solvents or byproducts .
Elemental Analysis ±0.4% of theoretical C/H/NValidate stoichiometry .
TGA/DSC Melting point ±2°CConfirm crystallinity and stability .

Advanced: How to address crystallographic data inconsistencies (e.g., disordered piperazine rings)?

Q. Methodological Answer :

Data Collection :

  • Use synchrotron radiation (λ=0.7 Å) for high-resolution (<1.0 Å) datasets to resolve disorder .

Refinement Strategies :

  • Apply SHELXL constraints (e.g., AFIX 66 for piperazine rings) and twin refinement for twinned crystals .

Validation Tools :

  • Check PLATON ADDSYM for missed symmetry and R1/Rfree convergence .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

Substituent Variation :

  • Synthesize analogs with:
  • Halogenated benzodioxol (e.g., 6-Cl substitution) .
  • Pyridyl vs. phenyl ethyl groups .

Biological Profiling :

  • Test against enzyme panels (e.g., kinases, PPTases) and cell lines (e.g., Bacillus subtilis for antibacterial activity) .

Data Analysis :

  • Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, π) with bioactivity .

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